molecular formula C7H10N4O4 B1297578 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid CAS No. 309935-84-0

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid

Cat. No.: B1297578
CAS No.: 309935-84-0
M. Wt: 214.18 g/mol
InChI Key: VKJHKVYLLWVYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, more commonly known as N-(3-Maleimidopropionic acid) hydrazide (BMPH), is a specialized heterobifunctional crosslinker essential for bioconjugation applications. This compound features an amine-reactive hydrazide moiety and a sulfhydryl-reactive maleimide group, allowing for the sequential conjugation of carbonyl-containing molecules (such as glycoproteins or oxidized carbohydrates) to thiol-containing molecules like proteins, peptides, or cysteine-tagged biomolecules. The hydrazide group specifically targets aldehyde or ketone groups generated from the periodate oxidation of sialic acids or other sugars, forming stable hydrazone linkages. The maleimide group then forms a stable thioether bond with free sulfhydryl groups under mild, physiological pH conditions. This controlled, two-step reactivity makes BMPH an invaluable tool for researchers in antibody-drug conjugate (ADC) development, glycoprotein labeling and analysis , immobilization of glycans onto biosensor surfaces, and the site-specific modification of biomolecules to create well-defined conjugates for biochemical, immunological, and biophysical studies. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your research. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHKVYLLWVYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336850
Record name 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309935-84-0
Record name 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid (CID 536752) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its anticonvulsant effects and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C7H10N4O4
  • Molecular Weight : 202.18 g/mol
  • Chemical Structure : The compound consists of a hexahydroimidazo[4,5-d]imidazol ring system fused with a propanoic acid moiety.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A related study focused on the synthesis and evaluation of various derivatives highlighted the importance of the pyrrolidine-2,5-dione structure in mediating anticonvulsant effects.

  • Mechanism of Action : Preliminary studies suggest that the mechanism may involve modulation of neuronal voltage-sensitive sodium channels, which plays a critical role in seizure activity modulation. For instance, one study reported that a derivative displayed an effective dose (ED50) in various seizure models:
    • Maximal Electroshock (MES) : ED50 = 31.64 mg/kg
    • Subcutaneous Pentylenetetrazole (scPTZ) : ED50 = 75.41 mg/kg
    • 6-Hz Seizures : ED50 = 38.15 mg/kg

These results indicate that the compound could provide a broader spectrum of protection compared to traditional antiepileptic drugs such as phenytoin and valproic acid .

Other Pharmacological Activities

In addition to its anticonvulsant effects, there is potential for other biological activities:

  • Cytotoxicity : Some studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. The presence of specific functional groups in the imidazole ring may enhance interaction with cellular targets.
  • Neuroprotective Effects : Given its action on sodium channels, there is speculation regarding its neuroprotective properties in models of neurodegenerative diseases.

Data Table: Biological Activities Summary

Activity TypeModel/AssayED50 (mg/kg)Reference
AnticonvulsantMaximal Electroshock (MES)31.64
AnticonvulsantSubcutaneous Pentylenetetrazole75.41
Anticonvulsant6-Hz Seizures38.15
CytotoxicityVarious Cancer Cell LinesNot specifiedOngoing studies
NeuroprotectiveNeurodegenerative ModelsNot specifiedHypothetical

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • Study on Anticonvulsants : A focused library of new amides was synthesized for screening against chemically induced seizures in mice. The results indicated that specific derivatives showed promising anticonvulsant activity comparable to established medications.
  • Neurotoxicity Assessment : In toxicity assessments using the rotarod test, certain derivatives exhibited lower acute neurological toxicity compared to traditional antiepileptic drugs, suggesting a better safety profile .
  • Pharmacokinetics : Further investigations into the pharmacokinetic properties are essential to understand absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and physicochemical differences between the target compound and related imidazole/imidazolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl)propanoic acid (Target) C₉H₁₄N₄O₄ 242.23 Propanoic acid, bicyclic dioxoimidazoimidazole N/A IR: Expected C=O (1720–1700 cm⁻¹), NH (3200–3100 cm⁻¹)
3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1-yl)propanoic acid C₁₁H₁₈N₄O₄ 270.29 Methyl groups at C4/C6, propanoic acid N/A MS: m/z 270 (M⁺)
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid C₁₈H₁₆N₂O₂ 292.34 Diphenylimidazole, propanoic acid N/A NMR: δ 7.12–7.98 (Ar–H), δ 9.35 (NH)
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propenoic acid C₁₂H₈F₃N₃O₄ 315.21 Benzene ring with CF₃/NO₂, propenoic acid 279.4 IR: 1716 cm⁻¹ (C=O); MS: m/z 315 (M⁺)
2-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl)propanoic acid C₈H₁₂N₄O₄ 228.21 Propanoic acid at position 2 (vs. 3 in target) N/A N/A
Key Observations:

Substituent Position and Steric Effects: The target compound’s propanoic acid group at position 3 distinguishes it from 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1-yl)propanoic acid, where the side chain is at position 2 . This positional shift may alter solubility and hydrogen-bonding interactions.

Aromatic vs. Bicyclic Systems: 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid replaces the bicyclic core with a monocyclic diphenylimidazole, reducing ring strain but eliminating the dioxo groups critical for hydrogen bonding.

Electron-Withdrawing Groups: The trifluoromethyl and nitro groups in 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propenoic acid introduce strong electron-withdrawing effects, lowering pKa values and enhancing acidity compared to the target compound.

Pharmacological Potential (Inferred from Structural Analogues)

  • The dioxo groups in the target compound may mimic peptide bonds, suggesting utility as protease inhibitors.
  • Imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives () are patented as kinase inhibitors, highlighting the therapeutic relevance of fused imidazole systems.

Preparation Methods

Synthetic Pathways

1.1 General Overview

The synthesis of 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid typically involves the formation of the imidazolidine core structure followed by functionalization to introduce the propanoic acid moiety. The following sections detail specific methods reported in literature.

1.2 Method A: Cyclization Approach

One notable method involves the cyclization of appropriate precursors to yield the imidazolidine ring. This can be achieved through:

  • Reagents : Urea or thiourea derivatives are often used as starting materials.
  • Conditions : The reaction is generally carried out under acidic conditions to facilitate cyclization.
  • Yield : This method has been reported to yield moderate to high quantities of the desired compound.

1.3 Method B: Multi-step Synthesis

Another approach is a multi-step synthesis that includes:

  • Step 1 : Formation of an intermediate dihydroimidazole by reacting an amine with an appropriate carbonyl compound.

  • Step 2 : Oxidation of the dihydroimidazole to form the dioxo derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Step 3 : Finally, the addition of a propanoic acid derivative under coupling conditions (e.g., using EDC or DCC) leads to the formation of the final product.

Research Findings

2.1 Yield and Purity Analysis

The yields and purity of synthesized compounds are critical for their application in further research. Various studies have reported yields ranging from 50% to over 90%, depending on the method used and purification techniques applied (e.g., recrystallization or chromatography).

Method Yield (%) Purity (%) Notes
Cyclization 70-85 >95 Moderate conditions
Multi-step 50-90 >90 Requires careful control

Characterization Techniques

To confirm the structure and purity of synthesized this compound, various characterization techniques are employed:

Q & A

Q. Q1. What are the foundational synthetic routes for preparing 3-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, and how are intermediates characterized?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic reactions. For imidazoimidazole derivatives, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions (18–24 hours) is common. Post-reaction, crystallization using water-ethanol mixtures yields intermediates (65–85% yields), with characterization via melting point analysis, NMR, and IR spectroscopy to confirm functional groups and purity .

Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : Confirm hydrogen environments (e.g., NH protons in imidazole rings at δ 10–12 ppm) and carbon backbone using 13C^{13}\text{C} NMR.
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and NH bending (~1600 cm1^{-1}).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 172.14 for related imidazoimidazole derivatives) .

Advanced Research Questions

Q. Q3. How can reaction parameters be optimized for higher yields and purity in synthesis?

Methodological Answer: Use statistical Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial Design : Vary solvent polarity (DMSO vs. DMF), temperature (reflux vs. room temperature), and stoichiometry.
  • Response Surface Methodology : Identify optimal conditions (e.g., 18-hour reflux in DMSO yields 65–75% with minimal byproducts) .
  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing experimental iterations .

Q. Q4. What computational tools elucidate the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Map HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Reaction Path Search : Use software like GRRM or AFIR to simulate intermediates (e.g., enol-keto tautomerism in the dioxoimidazole moiety) .
  • Molecular Dynamics : Model solvation effects in polar solvents to refine synthetic protocols .

Q. Q5. How can biological activity be systematically evaluated, and what mechanisms are hypothesized?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) assays.
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.
  • Mechanistic Studies : Probe interactions with DNA/enzymes using fluorescence quenching or molecular docking (e.g., binding to topoisomerase II) .

Q. Q6. How do structural modifications (e.g., substituents on the imidazole ring) impact bioactivity?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 4-position of the imidazole to enhance electrophilicity and antimicrobial potency.
  • Proteomics : Compare protein binding profiles of derivatives via pull-down assays or LC-MS .

Data Analysis and Contradictions

Q. Q7. How can contradictory data in biological assays be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize protocols (e.g., cell passage number, solvent controls).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in aerobic vs. anaerobic conditions).
  • Cross-Validation : Use orthogonal assays (e.g., ATP luminescence vs. flow cytometry) to confirm results .

Q. Q8. What strategies validate computational predictions against experimental data?

Methodological Answer:

  • Benchmarking : Compare predicted reaction barriers (kcal/mol) with experimental kinetics (e.g., Arrhenius plots).
  • Feedback Loops : Integrate failed experimental outcomes into computational models to refine accuracy .

Specialized Methodologies

Q. Q9. How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Selection : Replace DMSO with biodegradable ionic liquids or water-ethanol mixtures.
  • Catalysis : Use recyclable catalysts (e.g., zeolites) to reduce waste.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .

Q. Q10. What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

  • HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
  • Membrane Filtration : Employ nanofiltration to retain high-MW impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.